molecular formula C23H18N3NaO6S B12774874 Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate CAS No. 89923-62-6

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate

Cat. No.: B12774874
CAS No.: 89923-62-6
M. Wt: 487.5 g/mol
InChI Key: XYOLLVHQNKFTLW-UHFFFAOYSA-M
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Description

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate: is a complex organic compound with a unique structure that includes an anthracene core, sulphonate group, and various amino and oxopropyl substituents. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate typically involves multiple steps, starting with the preparation of the anthracene core. The process includes:

    Nitration and Reduction: The anthracene core undergoes nitration followed by reduction to introduce amino groups.

    Acylation: The oxopropyl group is introduced via acylation reactions.

    Coupling Reactions: The final step involves coupling the various substituents to the anthracene core under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch Reactors: Utilizing batch reactors for controlled addition of reagents.

    Purification: Employing techniques such as crystallization and chromatography for purification.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The amino and sulphonate groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and sulphonated compounds.

Scientific Research Applications

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Employed as a fluorescent marker for imaging and analysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate involves its interaction with various molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Sodium 1-amino-4-((3,5-bis((chloroacetyl)amino)methyl)-2,4,6-trimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: .

    Nuclear Fast Red: 4-Amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt.

Uniqueness

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a fluorescent marker and its potential therapeutic applications set it apart from similar compounds.

Properties

CAS No.

89923-62-6

Molecular Formula

C23H18N3NaO6S

Molecular Weight

487.5 g/mol

IUPAC Name

sodium;1-amino-9,10-dioxo-4-[3-(propanoylamino)anilino]anthracene-2-sulfonate

InChI

InChI=1S/C23H19N3O6S.Na/c1-2-18(27)26-13-7-5-6-12(10-13)25-16-11-17(33(30,31)32)21(24)20-19(16)22(28)14-8-3-4-9-15(14)23(20)29;/h3-11,25H,2,24H2,1H3,(H,26,27)(H,30,31,32);/q;+1/p-1

InChI Key

XYOLLVHQNKFTLW-UHFFFAOYSA-M

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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